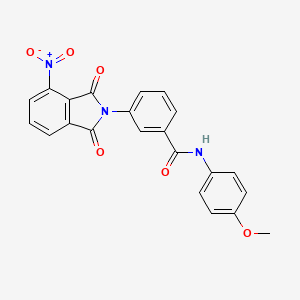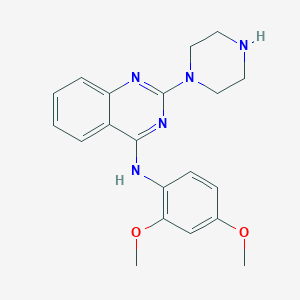
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide, also known as ABQ-48, is a novel compound that has gained significant attention in the field of medicinal chemistry. ABQ-48 belongs to the family of quinolinecarboxamides and has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, this compound has also been reported to inhibit the NF-κB pathway, which plays a critical role in inflammation and immune response. Furthermore, this compound has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study conducted by Zhang et al., this compound was found to induce apoptosis in breast cancer cells by activating caspase-3 and PARP cleavage. Similarly, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Furthermore, this compound has been shown to inhibit viral replication by targeting the viral polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a novel compound that has not been extensively studied, and therefore, provides an opportunity for new discoveries. This compound is also relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. However, this compound also has some limitations. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. In addition, this compound has low bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide. One potential area of research is the development of more potent analogs of this compound with improved bioavailability and therapeutic potential. Another area of research is the elucidation of the molecular mechanism of action of this compound. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as neurological disorders, should be explored. Finally, the development of new synthetic methods for this compound could lead to improved yields and more efficient synthesis.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and infectious diseases. In a study conducted by Zhang et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Similarly, this compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has exhibited potent antiviral activity against the influenza virus by inhibiting the viral replication cycle.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(3-bromophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c1-15(28)16-9-11-19(12-10-16)26-24(29)21-14-23(17-5-4-6-18(25)13-17)27-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETAHVCSADXPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(benzylthio)methyl]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B3618838.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3-chloro-2-methylphenyl)piperazine](/img/structure/B3618844.png)

![3-(4-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3618857.png)

![2-{2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B3618875.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618877.png)
![2-(2,5-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3618881.png)
![N-[2-(aminocarbonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618899.png)
![3-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3618909.png)
![2-bromo-1-[(4-chlorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3618920.png)
![2-({5-[(benzylthio)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3618923.png)
![N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B3618925.png)
